2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide
Description
This compound belongs to the class of α,β-unsaturated carbonyl derivatives featuring a cyano group, a substituted pyrazole ring, and an N-(2-phenylethyl)amide moiety. Its structure includes a 2-fluorophenyl group at the 3-position of the pyrazole ring, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-cyano-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c22-19-9-5-4-8-18(19)20-17(14-25-26-20)12-16(13-23)21(27)24-11-10-15-6-2-1-3-7-15/h1-9,12,14H,10-11H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQUZSLCLCOCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=C(NN=C2)C3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenated fluorophenyl compound and a suitable base.
Formation of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Formation of the prop-2-enamide structure: This involves the reaction of the intermediate compound with an appropriate acrylamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as halogenated compounds and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.
Scientific Research Applications
2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazole Ring Substitution Patterns
The pyrazole core is a common scaffold in medicinal and agrochemical agents. Key analogues include:
Key Observations :
- Substituent Position : The target compound’s 2-fluorophenyl group at the pyrazole 3-position contrasts with analogues bearing substituents at the 1-position (e.g., 4-chlorophenyl in or trifluoromethylphenyl in ). Positional differences may alter steric hindrance or π-stacking interactions.
- Electron-Withdrawing Groups: The cyano group at the α-position of the enamide is conserved across analogues, likely stabilizing the conjugated system and influencing reactivity .
Amide Group Variations
The N-(2-phenylethyl)amide in the target compound distinguishes it from analogues with heteroaryl or substituted aryl amides:
Notes:
Physicochemical Properties
Implications :
- The target compound’s higher lipophilicity may enhance blood-brain barrier penetration compared to analogues with polar amide groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
